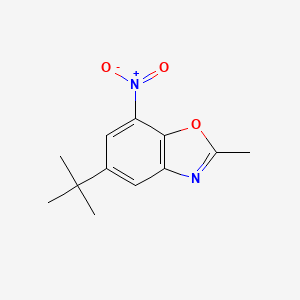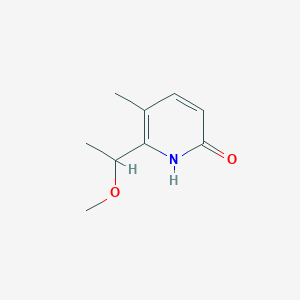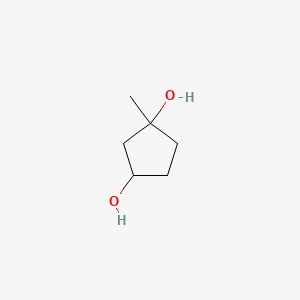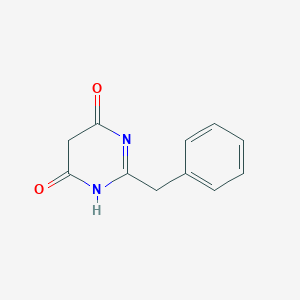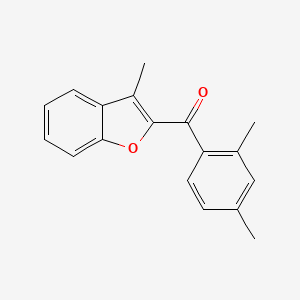
(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring fused with a phenyl group substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an aryl ketone, under acidic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the benzofuran ring with the substituted phenyl group using a suitable coupling reagent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives with different functional groups.
科学的研究の応用
(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of (2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: Similar structure with methoxy groups instead of methyl groups.
(2,4-Dimethylphenyl)-(4-piperidinyl)methanone: Contains a piperidine ring instead of a benzofuran ring.
Bis(2,4-dimethylphenyl)methanone: Lacks the benzofuran ring and has two phenyl groups.
Uniqueness
(2,4-Dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone is unique due to the presence of both the benzofuran ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H16O2 |
|---|---|
分子量 |
264.3 g/mol |
IUPAC名 |
(2,4-dimethylphenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C18H16O2/c1-11-8-9-14(12(2)10-11)17(19)18-13(3)15-6-4-5-7-16(15)20-18/h4-10H,1-3H3 |
InChIキー |
WYDTVTLZOGTTJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


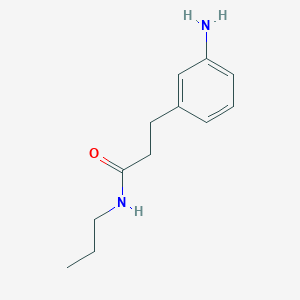


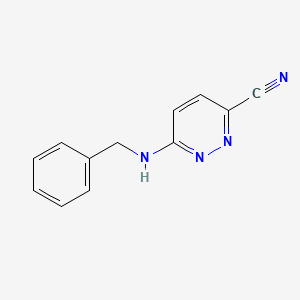
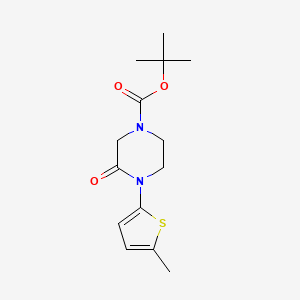
![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)

![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
